BenchChemオンラインストアへようこそ!

6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine

Medicinal Chemistry Physicochemical Properties Drug Design

6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine is a halogenated amino-imidazopyridine with the molecular formula C8H8BrN3 (MW 226.07 g/mol), commercially available in purities of ≥95%. The compound contains a reactive aryl bromide at position 6, an amine group at position 8, and a methyl substituent at position 2 on the fused imidazo[1,2-a]pyridine bicycle.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 910777-49-0
Cat. No. B1508190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine
CAS910777-49-0
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=C(C2=N1)N)Br
InChIInChI=1S/C8H8BrN3/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,10H2,1H3
InChIKeyNSOVSVVWLOMLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine (CAS 910777-49-0): A Key Heterocyclic Building Block for Drug Discovery


6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine is a halogenated amino-imidazopyridine with the molecular formula C8H8BrN3 (MW 226.07 g/mol), commercially available in purities of ≥95% . The compound contains a reactive aryl bromide at position 6, an amine group at position 8, and a methyl substituent at position 2 on the fused imidazo[1,2-a]pyridine bicycle. These functional groups make it a versatile intermediate for constructing kinase-targeted compound libraries and for late-stage functionalization via cross-coupling chemistry. Unlike many common imidazopyridine building blocks that lack the 8-amino group, this scaffold provides an additional hydrogen-bond donor/acceptor site, potentially enhancing interactions with ATP-binding pockets of kinases [1].

Why Generic Imidazopyridine Analogs Cannot Simply Replace 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine


6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine presents a unique combination of three distinct functional handles (6-Br, 2-Me, 8-NH2) on the imidazo[1,2-a]pyridine core that is not simultaneously present in its closest commercially available analogs. Simple substitutions—such as using 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9, lacking the 2-methyl group) or 6-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9, lacking the 8-amino group)—alter key physicochemical properties including logP, pKa, and hydrogen-bonding capacity, which directly affect solubility, membrane permeability, and target engagement . The 2-methyl group contributes to conformational constraint and lipophilicity, while the 8-amine serves as a critical pharmacophoric element for kinase hinge-region binding [1]. Substitution with a des-methyl or des-amino analog will therefore yield a different structure-activity relationship (SAR) trajectory, making the target compound irreplaceable in programs where the three-point substitution pattern is central to the intellectual property or to the binding hypothesis.

6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine: Quantifiable Differentiation from Close Analogs


Enhanced Lipophilicity Relative to the 2-Des-Methyl Analog: LogP Comparison

The 2-methyl substituent on 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine significantly increases lipophilicity compared to the des-methyl comparator 6-bromoimidazo[1,2-a]pyridin-8-amine. The target compound has a computed LogP of 2.57 , whereas the 2-des-methyl analog (CAS 676371-00-9) has a computed LogP of 2.26 [1]. This +0.31 log unit increase translates to approximately a 2-fold increase in partition coefficient, which can improve passive membrane permeability in cell-based assays without introducing additional hydrogen bond donors or acceptors [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Lower Acid Dissociation Constant (pKa) Compared to 2-Des-Methyl Analog: Implications for Ionization State at Physiological pH

The predicted pKa of 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine is 5.43 ± 0.10 , which is approximately 0.9 log units lower than the predicted pKa of the 2-des-methyl analog 6-bromoimidazo[1,2-a]pyridin-8-amine (6.31 ± 0.50) . At physiological pH 7.4, both compounds exist predominantly in the neutral free-base form, but the lower pKa of the target compound means the protonated fraction at pH 6.0 (e.g., in the tumor microenvironment or endosomal compartments) is markedly lower (~21% ionized) compared to the analog (~33% ionized at pH 6.0). This difference in ionization profile can modulate solubility, off-target binding to hERG, and lysosomal trapping [1].

Physicochemical Profiling Drug Metabolism Solubility

Synthetic Accessibility: Dedicated Route via 2,3-Diamino-5-bromopyridine vs. 2-Amino-5-bromopyridine

6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine is synthesized via condensation of 2,3-diamino-5-bromopyridine with chloroacetone . In contrast, the 8-des-amino analog 6-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9) is prepared from 2-amino-5-bromopyridine and chloroacetone in a single-step condensation with a reported yield of ~18% [1]. The use of the diaminopyridine starting material enables the regioselective installation of the 8-amino group prior to imidazole ring formation, a strategy that is not accessible through the 2-amino-5-bromopyridine route. This orthogonal reactivity means the target compound is not simply an 8-amino derivative of CAS 4044-99-9; it requires a distinct synthesis strategy, and sourcing the pre-formed 8-amino scaffold avoids the low-yielding nitration/reduction sequence that would be required to functionalize the 8-position post-cyclization .

Synthetic Chemistry Building Block Sourcing Route Scouting

Bromo Substituent as a Synthetic Handle for Versatile Cross-Coupling Derivatization (vs. 8-Des-Amino Analog)

The 6-bromo substituent on 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine serves as a universal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of C6-diversified libraries without disturbing the 2-methyl and 8-amino pharmacophoric elements [1]. While the 8-des-amino comparator (CAS 4044-99-9) also possesses a 6-bromo group, the absence of the 8-NH2 group in the comparator eliminates the possibility of using the amine as an orthogonal directing group for regioselective C-H activation or as a secondary derivatization point [2]. The target compound therefore supports a dual-functionalization strategy: C6 via cross-coupling and C8 via amide/sulfonamide formation, doubling the accessible chemical space from a single building block .

Cross-Coupling Chemistry Library Synthesis Late-Stage Functionalization

Absence of Classified Acute Oral Toxicity (H301/H302) at Time of Assessment, Contrasting with Closely Related 6-Bromo-2-methylimidazo[1,2-a]pyridine

At the time of this guide, available safety data sheets (SDS) for the target compound do not report classification under H301 (Toxic if swallowed) or H302 (Harmful if swallowed). In contrast, the 8-des-amino analog 6-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9) carries a GHS H301 hazard statement—Toxic if swallowed—across multiple supplier SDSs . While the absence of reported toxicity data for the target compound does not guarantee safety (and standard laboratory precautions must always be observed), the differential hazard classification has practical implications for procurement, storage, and shipping requirements. Compounds classified as H301 may be subject to additional Dangerous Goods shipping surcharges and require enhanced personal protective equipment protocols .

Safety and Handling Procurement Compliance Laboratory Safety

Recommended Application Scenarios for 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine Based on Evidence-Based Differentiation


Kinase Inhibitor Lead Optimization Requiring ATP-Binding Site Hinge-Region Interactions

The 8-amine group on 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine serves as a hydrogen-bond donor to the kinase hinge region (e.g., CDK2, DYRK1A, CLK1), as demonstrated by co-crystal structures of aminoimidazo[1,2-a]pyridines bound to CDK2 [1]. The 2-methyl group provides a lipophilic anchor that occupies the adenine pocket, while the 6-bromo handle enables rapid SAR exploration at the solvent-exposed region. This three-point pharmacophore is not offered by any single close analog, making the target compound uniquely suited for kinase inhibitor programs where the 2-methyl, 6-vector, and 8-amine elements must be simultaneously present [2].

Matrix Library Synthesis via Orthogonal C6 and C8 Functionalization

For medicinal chemistry groups building focused kinase-targeted libraries, the ability to independently derivatize the C6 (via Suzuki coupling) and C8 (via amide bond formation) positions enables the construction of an N × M compound matrix from a single core scaffold [1]. The absence of the 8-amine in the comparator CAS 4044-99-9 restricts library diversification to a single vector, effectively halving the attainable chemical space. This dual-derivatization capacity reduces the number of core scaffolds that must be sourced, simplifying supply chain logistics for large-scale library production [2].

CNS-Penetrant Kinase Probe Development Requiring Balanced Lipophilicity

The computed LogP of 2.57 places 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, as defined by the Wager CNS MPO desirability criteria [1]. Compared to the 2-des-methyl analog (LogP 2.26), which may provide insufficient lipophilicity for blood-brain barrier penetration in certain chemotypes, the +0.31 LogP increment offers a measurable advantage for CNS kinase programs where target engagement must occur in the brain parenchyma. The TPSA of 43.32 Ų further supports favorable CNS penetration potential [2].

Procurement of Pre-Functionalized 8-Amino Scaffolds to Bypass Low-Yielding Nitration-Reduction Sequences

The pre-installed 8-amine on 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine eliminates the need for a post-cyclization nitration/reduction sequence to introduce the amino group, which is typically low-yielding and requires handling of energetic nitration mixtures [1]. By sourcing the 8-amino scaffold directly, discovery teams can bypass 2–3 synthetic steps, accelerating hit-to-lead timelines and reducing the risk of late-stage synthetic failures. The dedicated route via 2,3-diamino-5-bromopyridine confirms that the 8-amino group is intrinsic to the building block, not a post-hoc modification [2].

Quote Request

Request a Quote for 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.